
5-(4-Nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms The compound also features a nitrophenyl group and a phenyl group attached to the thiadiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. One common method involves the reaction of 4-nitrophenylhydrazine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbazate intermediate. This intermediate then undergoes cyclization to form the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Nitrophenyl)-2-phenyl-1,3,4-thiadiazole
- 5-(4-Nitrophenyl)-2-phenyl-1,3,4-oxadiazine
- 5-(4-Nitrophenyl)-2-phenyl-1,3,4-triazine
Uniqueness
5-(4-Nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine is unique due to its specific ring structure and the presence of both nitrophenyl and phenyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
62625-61-0 |
|---|---|
Fórmula molecular |
C15H11N3O2S |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)-2-phenyl-6H-1,3,4-thiadiazine |
InChI |
InChI=1S/C15H11N3O2S/c19-18(20)13-8-6-11(7-9-13)14-10-21-15(17-16-14)12-4-2-1-3-5-12/h1-9H,10H2 |
Clave InChI |
KHGWPIDRJJMADL-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


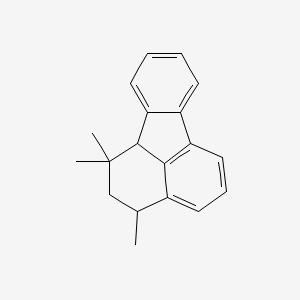
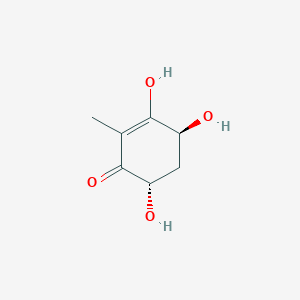
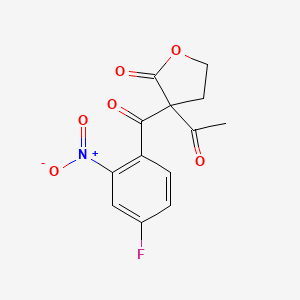
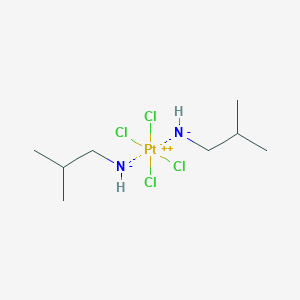
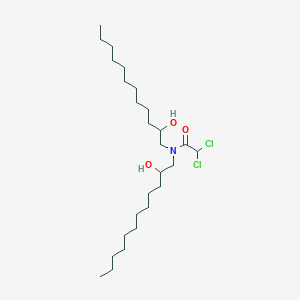
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
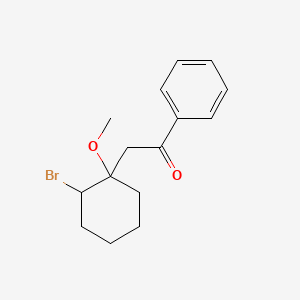
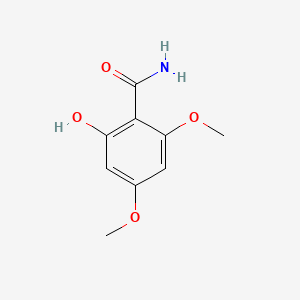
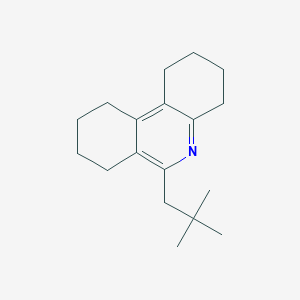
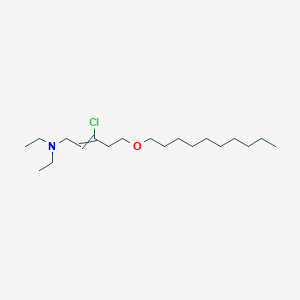
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
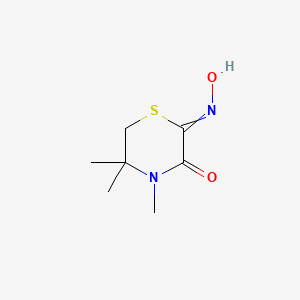
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)

